Tisocromide: A Technical Guide to its Synthesis, Characterization, and Biological Action
Tisocromide: A Technical Guide to its Synthesis, Characterization, and Biological Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tisocromide, identified by its IUPAC name N-(3-(Dimethylamino)-1,3-dimethylbutyl)-6,7-dimethoxy-2,1-benzoxathian-3-carboxamide 1,1-dioxide, is a compound recognized for its antihypoxic properties. This technical guide provides a comprehensive overview of a plausible synthesis pathway for Tisocromide, details the analytical methods for its characterization, and explores its potential mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.
Introduction
Tisocromide is an organic compound with the molecular formula C₁₉H₃₀N₂O₆S. It has been investigated for its potential as an antihypoxic agent, suggesting it may protect tissues from damage caused by low oxygen levels. Early research indicates that Tisocromide exerts both protective and restituting effects, potentially through an antioxidative mechanism that influences neurotransmitter release, such as dopamine (B1211576). This document outlines a theoretical synthesis route, standard characterization protocols, and a proposed signaling pathway to elucidate its biological activity.
Plausible Synthesis Pathway
Synthesis of 6,7-Dimethoxy-2,1-benzoxathian-3-carboxylic acid 1,1-dioxide
The synthesis of the benzoxathiane core can be conceptualized starting from a commercially available dimethoxyphenol derivative.
Experimental Protocol:
-
Sulfonation of 3,4-dimethoxytoluene (B46254): 3,4-dimethoxytoluene is treated with a sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonic acid group ortho to the methyl group.
-
Oxidation: The methyl group of the resulting sulfonic acid is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
-
Thionyl Chloride Treatment: The sulfonic acid is converted to a sulfonyl chloride by reacting with thionyl chloride.
-
Cyclization: Intramolecular cyclization is induced to form the 2,1-benzoxathian-3-one 1,1-dioxide ring.
-
Hydrolysis: The cyclic ester is hydrolyzed under basic conditions to yield the desired 6,7-dimethoxy-2,1-benzoxathian-3-carboxylic acid 1,1-dioxide.
Synthesis of N¹,N¹,2-trimethylpentane-1,4-diamine
The diamine side chain can be synthesized from a suitable starting material such as 4-methyl-4-nitropentanenitrile.
Experimental Protocol:
-
Grignard Reaction: The nitrile is reacted with methylmagnesium bromide to introduce a methyl group and form a ketone after hydrolysis.
-
Reductive Amination: The resulting nitro ketone undergoes reductive amination with dimethylamine (B145610) and a reducing agent like sodium cyanoborohydride to introduce the dimethylamino group.
-
Reduction of Nitro Group: The nitro group is then reduced to a primary amine using a reducing agent such as hydrogen gas with a palladium catalyst, yielding N¹,N¹,2-trimethylpentane-1,4-diamine.
Amide Coupling to form Tisocromide
The final step is the coupling of the two synthesized fragments.
Experimental Protocol:
-
Activation of Carboxylic Acid: The 6,7-dimethoxy-2,1-benzoxathian-3-carboxylic acid 1,1-dioxide is activated using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to form an acyl chloride.
-
Amidation: The activated carboxylic acid is then reacted with N¹,N¹,2-trimethylpentane-1,4-diamine in an inert solvent to form the final product, Tisocromide.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Characterization
The structural confirmation and purity assessment of synthesized Tisocromide would be conducted using a suite of standard analytical techniques.
Data Presentation
| Analytical Technique | Expected Observations |
| Melting Point | A sharp melting point range would indicate high purity. |
| ¹H NMR | Resonances corresponding to aromatic, methoxy, aliphatic, and N-methyl protons with appropriate chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Signals for all 19 carbon atoms, including aromatic, carbonyl, methoxy, and aliphatic carbons. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H (amide), C=O (amide), S=O (sulfone), C-O-C (ether), and aromatic C-H bonds. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of Tisocromide (C₁₉H₃₀N₂O₆S), along with characteristic fragmentation patterns. |
| Elemental Analysis | Percentages of Carbon, Hydrogen, Nitrogen, and Sulfur consistent with the molecular formula. |
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz), using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet or a thin film.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to determine the exact mass of the synthesized compound.
-
Melting Point: The melting point would be determined using a standard melting point apparatus.
-
Elemental Analysis: Carbon, Hydrogen, Nitrogen, and Sulfur content would be determined using an elemental analyzer.
Mechanism of Action and Signaling Pathway
Tisocromide is described as an antihypoxic agent with antioxidative properties. Its mechanism of action likely involves the mitigation of cellular damage caused by hypoxia-induced oxidative stress. A key finding from early studies is its ability to accelerate the normalization of posthypoxic dopamine release. This suggests an interaction with pathways that regulate dopamine synthesis, packaging, or release, and a protective effect on dopaminergic neurons.
The proposed signaling pathway illustrates how Tisocromide may exert its effects. Under hypoxic conditions, there is an increase in reactive oxygen species (ROS), leading to oxidative stress. This can impair mitochondrial function and neuronal activity, including the finely regulated process of dopamine release. Tisocromide, as an antioxidant, could directly scavenge ROS or upregulate endogenous antioxidant systems. By reducing oxidative stress, it may restore normal cellular function, including the proper functioning of dopamine transporters and vesicular monoamine transporters, leading to the restitution of normal dopamine release patterns.
Conclusion
This technical guide provides a foundational understanding of Tisocromide, a compound with potential therapeutic applications as an antihypoxic agent. While detailed experimental data on its synthesis and characterization are not widely published, this document offers a plausible synthesis strategy and outlines the necessary analytical methods for its characterization. The proposed mechanism of action, centered on its antioxidative properties and its influence on dopamine regulation, provides a basis for further investigation into its pharmacological profile. This guide is intended to stimulate and support further research into Tisocromide and its potential role in addressing conditions related to hypoxic-ischemic injury.
